(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one
Overview
Description
The compound (4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one is a complex organic molecule characterized by its unique tricyclic structure This compound features a bromophenyl group, a pyridinyl group, and a tricyclic core containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the bromophenyl group: This step may involve a bromination reaction, where a bromine source is introduced to the phenyl ring under controlled conditions.
Attachment of the pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for efficiency and cost-effectiveness. This often involves:
Continuous flow chemistry: To ensure consistent reaction conditions and high yields.
Automated synthesis: To reduce human error and increase reproducibility.
Green chemistry principles: To minimize waste and use environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media, with reagents like H₂O₂ or KMnO₄.
Reduction: Often carried out in anhydrous conditions using NaBH₄ or LiAlH₄.
Substitution: Requires specific catalysts and conditions, such as FeCl₃ for halogenation or H₂SO₄ for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: May produce alcohols or amines.
Scientific Research Applications
(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one exerts its effects involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, triggering a cascade of biochemical events.
Pathways: The compound can modulate signaling pathways, affecting cellular processes like proliferation or apoptosis.
Comparison with Similar Compounds
(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds also contain halogenated aromatic rings but differ in their overall structure and reactivity.
Triazolo ring compounds: These share a similar tricyclic core but have different substituents and functional groups.
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
(2Z)-2-[(2-bromophenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3/c24-19-4-2-1-3-16(19)11-21-22(27)17-5-6-20-18(23(17)29-21)13-26(14-28-20)12-15-7-9-25-10-8-15/h1-11H,12-14H2/b21-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQHHEKYWBRRBK-NHDPSOOVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4Br)C3=O)OCN1CC5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4Br)/C3=O)OCN1CC5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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